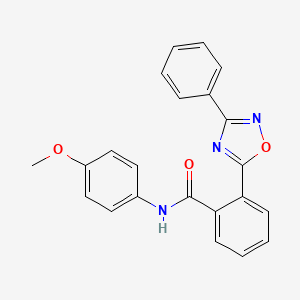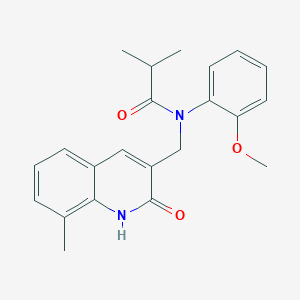![molecular formula C26H34N2OS B7706771 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea CAS No. 2215718-75-3](/img/structure/B7706771.png)
1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butylbenzoyl group attached to a phenyl ring, which is further connected to a cyclooctylthiourea moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 4-tert-butylbenzoyl chloride, which is then reacted with a phenyl derivative to form the 1-[3-(4-tert-butylbenzoyl)phenyl] intermediate. This intermediate is subsequently reacted with cyclooctyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. These systems allow for the continuous synthesis of the compound, making the process more scalable and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butylbenzoyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(4-Tert-butylbenzoyl)propyl]-4-hydroxypiperidine: Similar in structure but contains a hydroxypiperidine moiety instead of a cyclooctylthiourea group.
N-[3-(4-Tert-butylbenzoyl)phenyl]-1-methyl-3-piperidinecarboxamide:
Uniqueness
1-[3-(4-Tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea is unique due to its combination of a cyclooctylthiourea group with a tert-butylbenzoyl moiety. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.
Propriétés
IUPAC Name |
1-[3-(4-tert-butylbenzoyl)phenyl]-3-cyclooctylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2OS/c1-26(2,3)21-16-14-19(15-17-21)24(29)20-10-9-13-23(18-20)28-25(30)27-22-11-7-5-4-6-8-12-22/h9-10,13-18,22H,4-8,11-12H2,1-3H3,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKXHJIXZPNNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=S)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-6-METHYLQUINOLIN-2-OL](/img/structure/B7706689.png)
![4-({3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B7706704.png)


![3-chloro-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7706727.png)




![N-methyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7706747.png)
![4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B7706752.png)
![8-bromo-N-(3,4-dimethoxyphenethyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7706754.png)


